molecular formula C7H6N2O4 B032574 2-Amino-6-nitrobenzoic acid CAS No. 50573-74-5

2-Amino-6-nitrobenzoic acid

Cat. No. B032574
CAS RN: 50573-74-5
M. Wt: 182.13 g/mol
InChI Key: GGKYLHNARFFORH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-6-nitrobenzoic acid has been addressed through different methodologies. An innovative approach significantly shortened the synthesis process, using vicarious nucleophilic substitution, thus reducing the steps and improving the yield from benzene derivatives (Kelly, Filer, & Wright, 2011).

Molecular Structure Analysis

The molecular and crystal structure of related compounds provides insight into the behavior of 2-amino-6-nitrobenzoic acid. For example, the study of 2-amino-4-nitrobenzoic acid revealed a crystal structure featuring hydrogen bonds that form a three-dimensional architecture, which is disrupted in its cocrystals, leading to the formation of supramolecular tubes and chains (Wardell & Tiekink, 2011).

Chemical Reactions and Properties

2-Amino-6-nitrobenzoic acid's chemical behavior is characterized by its reactions with various reagents, leading to the formation of diverse compounds. For instance, its interaction with α,β-acetylenic γ-hydroxy nitriles led to the formation of functionalized amino acids and demonstrated unusually facile esterification and acetylene hydration (Trofimov et al., 2009).

Scientific Research Applications

  • Corrosion Inhibition: A synthesized compound, which includes a derivative of 2-amino-6-nitrobenzoic acid, has been shown to effectively inhibit mild steel corrosion in an acid medium, acting as a mixed-type inhibitor and controlling corrosion through charge transfer processes (Rekha, Kannan, & Gnanavel, 2016).

  • Synthesis Optimization: Research aimed at optimizing the synthesis method and process conditions of synthetic 2-amino-5-nitrobenzoic acids has contributed to the development of China's fine intermediates industry (Zhang, 2012).

  • Microbial Metabolism: Pseudomonas fluorescens can use p-nitrobenzoic acid, a structurally similar compound, as a sole source of organic carbon and nitrogen for aerobic growth, with intermediates including p-aminobenzoic acid and p-hydroxybenzoic acid (Durham, 1958).

  • Antitumor Potential: Novel derivatives of 6-amino-2-phenylbenzothiazole, related to 2-amino-6-nitrobenzoic acid, show cytostatic activity against various malignant human cell lines, suggesting potential as new antitumor agents (Racané et al., 2006).

  • Crystal Structure Analysis: The crystal structure of 5-amino-2-nitrobenzoic acid reveals a monoclinic space group with a cyclic dimer and hydrogen bonding, providing insights into molecular interactions and stability (Mrozek & Głowiak, 2004).

  • Enzyme Assays: 2,4-Dinitrobenzenesulfonyl fluoresceins, developed as fluorescent alternatives to Ellman's reagent, offer a practical and efficient option for high-throughput enzyme assays involving thiol-quantification (Maeda et al., 2005).

  • Synthesis Methods: A study developed a four-step method to produce [benzene-14C(U)]-2-amino-6-nitrobenzoic acid from [14C(U)]-benzene with a significant radiochemical yield, showing the efficiency of the method (Kelly, Filer, & Wright, 2011).

Mechanism of Action

Target of Action

The primary target of 2-Amino-6-nitrobenzoic acid is acetylcholinesterase (AChE) . AChE is an important enzyme that catalyzes the breakdown of acetylcholine, a key neurotransmitter in the nervous system. Inhibition of AChE leads to an increase in acetylcholine levels, which can have various effects on the nervous system.

Mode of Action

2-Amino-6-nitrobenzoic acid and its derivatives have been shown to inhibit AChE . The compound interacts with AChE, preventing it from breaking down acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, leading to prolonged cholinergic neurotransmission.

Pharmacokinetics

The compound’s effectiveness as an ache inhibitor suggests that it is likely to be well-absorbed and able to reach its target in the nervous system .

properties

IUPAC Name

2-amino-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,8H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKYLHNARFFORH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20198594
Record name Benzoic acid, 2-amino-6-nitro-
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Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-nitrobenzoic acid

CAS RN

50573-74-5
Record name 2-Amino-6-nitrobenzoic acid
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Record name Benzoic acid, 2-amino-6-nitro-
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Record name 50573-74-5
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Record name Benzoic acid, 2-amino-6-nitro-
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Synthesis routes and methods I

Procedure details

In one non-limiting reaction scheme, dinitrobenzoic acid may be reacted with about one to about five equivalents of an alkali hydrosulfide in a methanol:water mixture at reflux temperature for about 20 to about 40 minutes to produce an aminonitrobenzoic acid. As is described in the Example below, 2,6-dinitrobenzoic acid may be allowed to react with about three equivalents of sodium hydrosulfide in a methanol:water mixture at reflux temperature for about 30 minutes to produce 2-amino-6-nitrobenzoic acid. In some non-limiting embodiments, three equivalents of sodium hydrosulfide may be reacted with one equivalent of the sodium salt of 2,6-dinitrobenzoic acid in refluxing methanol/water followed by acidification.
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Synthesis routes and methods II

Procedure details

2,6-Dinitrobenzoic acid (0.5 g, 2.36 mmol) in ethanol (5 mL) was heated to 80° C. Ammonium sulfide (40-48% in water) (0.36 mL, 2.36 mmol) was then added (the yellow solution became a bright orange suspension) the mixture was heated under reflux for 0.5 h. TLC (DCM 80%, MeOH 20%) showed a faint spot below the starting material. Ammonium sulfide (3.6 mL, 20.4 mmol) was added and the mixture became a darker orange. This mixture was then heated under reflux for 1 h after which time TLC indicated that the reaction had gone to completion. The solvents were removed under reduced pressure and then the residue washed with methanol. The methanol solution was decanted off and evaporated to dryness to afford 2-nitro-6-amino benzoic acid as a orange solid. This was then purified using flash chromatography (DCM 90%/MeOH 10%->20% MeOH over 60CV, 12 g column) to afford the desired material (0.2 g, 46%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 2-amino-6-nitrobenzoic acid in current research?

A1: Based on the provided research papers, 2-amino-6-nitrobenzoic acid serves primarily as a precursor in organic synthesis. One notable example is its use in the production of [benzene-14C(U)]-2-amino-6-nitrobenzoic acid. [] This radiolabeled compound is crucial for studying the metabolism and excretion of 2,6-dinitrotoluene (2,6-DNT), a known hepatocarcinogen. [, ] The shortened synthesis method described in the research significantly improves the efficiency of producing this important radiolabeled compound. []

Q2: Can you elaborate on the role of 2-amino-6-nitrobenzoic acid in understanding the metabolism of 2,6-dinitrotoluene?

A2: Research indicates that 2,6-DNT is metabolized in the liver, leading to the formation of several metabolites, including 2-amino-6-nitrobenzoic acid. [, ] This metabolite is particularly interesting as its production appears linked to the enterohepatic circulation of another 2,6-DNT metabolite, 2-amino-6-nitrobenzyl alcohol. [] Understanding the metabolic pathways and the involvement of metabolites like 2-amino-6-nitrobenzoic acid is critical for elucidating the carcinogenic mechanisms of 2,6-DNT. []

Q3: How is 2-amino-6-nitrobenzoic acid used in continuous flow processes?

A3: One study describes a continuous flow process for synthesizing 5-nitro-1,4-dihydro-1,4-methanonaphthalene where 2-amino-6-nitrobenzoic acid serves as a starting material. [] The process involves generating an aryne intermediate from 2-amino-6-nitrobenzoic acid, which then undergoes a Diels-Alder reaction with cyclopentadiene. [] This method provides a safer and more efficient alternative to traditional batch synthesis, minimizing the accumulation of hazardous intermediates. []

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